molecular formula C9H12N2O2 B2543802 2-Amino-N-(2-methoxyphenyl)acetamide CAS No. 332016-46-3

2-Amino-N-(2-methoxyphenyl)acetamide

Cat. No.: B2543802
CAS No.: 332016-46-3
M. Wt: 180.207
InChI Key: FVEBHWMTYMXJSL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.207. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis of Dyes

Zhang Qun-feng (2008) explored the use of 2-Amino-N-(2-methoxyphenyl)acetamide in the green synthesis of azo disperse dyes. The study focused on the catalytic hydrogenation process, highlighting the efficiency of a novel Pd/C catalyst in transforming N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide. This method demonstrated high activity and selectivity, offering a greener alternative to traditional dye production methods (Zhang, 2008).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) discussed the role of N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, in the synthesis of antimalarial drugs. The study provided insights into the chemoselective acetylation process of 2-aminophenol to produce this intermediate, using immobilized lipase as a catalyst. This research contributes to the efficient and selective synthesis of important antimalarial compounds (Magadum & Yadav, 2018).

Metabolism of Herbicides

Coleman et al. (2000) examined the metabolism of various chloroacetamide herbicides, including compounds structurally related to this compound. This research is significant for understanding the biochemical pathways and potential environmental impact of these widely used herbicides (Coleman et al., 2000).

Structural Analysis in Crystal Engineering

Kalita and Baruah (2010) investigated the spatial orientations of amide derivatives, including those related to this compound, in anion coordination. Their work in crystallography offers valuable insights into the structural properties of these compounds, relevant in fields like material science and pharmaceutical formulation (Kalita & Baruah, 2010).

Anticonvulsant Properties

Camerman et al. (2005) explored the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share a structural motif with this compound. This research sheds light on the molecular features that may contribute to the anticonvulsant activities of these compounds, which is essential for the development of new drugs for treating epilepsy (Camerman et al., 2005).

Safety and Hazards

“2-Amino-N-(2-methoxyphenyl)acetamide” is moderately toxic by ingestion. When heated to decomposition, it emits toxic fumes of NOx . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-N-(2-methoxyphenyl)acetamide may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . It is plausible that this compound may also interact with its targets in a similar manner, leading to alterations in cellular functions.

Biochemical Pathways

It is known that similar compounds can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may also affect multiple biochemical pathways, leading to diverse downstream effects.

Biochemical Analysis

Biochemical Properties

The role of 2-Amino-N-(2-methoxyphenyl)acetamide in biochemical reactions is not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed that this compound can relieve joint inflammation and pain in rodent models of rheumatoid and osteoarthritis

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEBHWMTYMXJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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